2-Butyl-5-heptylpyrrolidine
CAS No.: 61772-92-7
Cat. No.: VC1626727
Molecular Formula: C15H31N
Molecular Weight: 225.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61772-92-7 |
---|---|
Molecular Formula | C15H31N |
Molecular Weight | 225.41 g/mol |
IUPAC Name | 2-butyl-5-heptylpyrrolidine |
Standard InChI | InChI=1S/C15H31N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14-16H,3-13H2,1-2H3 |
Standard InChI Key | FIXZYWKWWCBXRZ-UHFFFAOYSA-N |
SMILES | CCCCCCCC1CCC(N1)CCCC |
Canonical SMILES | CCCCCCCC1CCC(N1)CCCC |
Introduction
Chemical Identity and Structure
Molecular Composition
2-Butyl-5-heptylpyrrolidine has the molecular formula C₁₅H₃₁N, with a molecular weight of 225.41 g/mol . The structure consists of a five-membered pyrrolidine ring with butyl and heptyl substituents at positions 2 and 5, respectively. This arrangement creates an asymmetric molecule with defined stereochemistry at two carbon centers.
Nomenclature and Identifiers
The compound is known by several systematic and registry names:
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Pyrrolidine, 2-butyl-5-heptyl-, (2R,5R)-rel-
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(2R,5R)-2-butyl-5-heptylpyrrolidine
Database identifiers include:
Stereochemistry
The compound possesses two stereogenic centers at positions 2 and 5 of the pyrrolidine ring. The relative stereochemistry indicated by "(2R,5R)-rel-" signifies that both substituents (butyl and heptyl) are oriented on the same face of the pyrrolidine ring in a trans configuration . This stereochemical arrangement is significant for the compound's three-dimensional structure and potentially its biological activity.
Physical and Chemical Properties
Physical Characteristics
As a pyrrolidine derivative with long alkyl chains, 2-butyl-5-heptylpyrrolidine exhibits properties typical of moderately high molecular weight amines. Based on its structure, it is expected to be a colorless to slightly yellow liquid at room temperature with limited water solubility but good solubility in organic solvents.
Structural Parameters
The compound features:
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One hydrogen bond donor (the secondary amine of the pyrrolidine ring)
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One hydrogen bond acceptor (the nitrogen atom)
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Nine rotatable bonds, contributing to conformational flexibility
Spectroscopic Properties
The compound has been characterized using various spectroscopic techniques:
NMR Spectroscopy
13C NMR spectroscopy data is available through John Wiley & Sons databases, providing valuable information about the carbon skeleton and configuration .
Mass Spectrometry
GC-MS data (J-55-830-15) has been recorded and is accessible through reference databases .
Infrared Spectroscopy
Vapor phase IR spectra have been documented, offering insights into the functional group vibrations characteristic of this pyrrolidine derivative .
Natural Occurrence
Microbial Source
2-Butyl-5-heptylpyrrolidine has been reported in Streptomyces longispororuber, a soil-dwelling actinobacterium known for producing various bioactive compounds . The presence of this compound in a Streptomyces species suggests potential biological activity, as these bacteria are prolific producers of antibiotics and other pharmacologically relevant metabolites.
Structural Relationships
Comparison with Related Compounds
The 2,5-disubstituted pyrrolidine scaffold is found in various natural and synthetic compounds. Related structures include 2,2,5,5-tetraethylpyrrolidine-1-oxyls, which are known for their resistance to reduction and applications as molecular probes . While 2-butyl-5-heptylpyrrolidine lacks the nitroxide functionality, its basic structural framework shares similarities with these compounds.
Structure-Property Relationships
Classification and Taxonomy
Chemical Classification
2-Butyl-5-heptylpyrrolidine belongs to several chemical classification schemes:
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Pyrrolidines (heterocyclic amines with a five-membered ring)
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Secondary amines (containing a single N-H bond)
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Natural products (due to its occurrence in Streptomyces)
Taxonomic Databases
The compound is included in several taxonomic and classification databases:
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ChEBI Ontology
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LOTUS Natural Products Database
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EPA DSSTox Classification
Analytical Methods
Chromatographic Techniques
The presence of the compound in natural sources and synthetic mixtures can be detected and quantified using:
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High-performance liquid chromatography (HPLC)
Spectroscopic Identification
Confirmation of structure and purity typically involves:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume